molecular formula C14H17IN2O3 B8160218 tert-Butyl (2-(2-cyano-4-iodophenoxy)ethyl)carbamate

tert-Butyl (2-(2-cyano-4-iodophenoxy)ethyl)carbamate

Cat. No.: B8160218
M. Wt: 388.20 g/mol
InChI Key: OWINTZRQMZEWIR-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-cyano-4-iodophenoxy)ethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenoxyethyl chain, which is further substituted with a cyano and an iodine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-cyano-4-iodophenoxy)ethyl)carbamate typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the preparation of the phenoxyethyl intermediate by reacting 2-iodophenol with 2-bromoethyl cyanide under basic conditions.

    Carbamate Formation: The phenoxyethyl intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The cyano group can be reduced to an amine, while the phenoxy group can undergo oxidation to form quinones.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: Amines.

    Oxidation: Quinones.

    Hydrolysis: Amines and carbon dioxide.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic syntheses.

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science:

    Catalysis: May serve as a ligand or catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-cyano-4-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the iodine atom can engage in halogen bonding. The carbamate group can be hydrolyzed to release the active amine, which can then interact with biological targets.

Comparison with Similar Compounds

    tert-Butyl (4-iodophenyl)carbamate: Similar structure but lacks the cyano group.

    tert-Butyl (2-cyano-4-iodophenyl)carbamate: Similar structure but lacks the phenoxyethyl chain.

Uniqueness:

  • The presence of both the cyano and iodine groups in tert-Butyl (2-(2-cyano-4-iodophenoxy)ethyl)carbamate provides unique reactivity and potential for diverse applications.
  • The phenoxyethyl chain offers additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl N-[2-(2-cyano-4-iodophenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O3/c1-14(2,3)20-13(18)17-6-7-19-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWINTZRQMZEWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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